8-Aza-2,6-diaminopurine sulfate
Overview
Description
1H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7-diamine, sulfate is a triazolopyrimidine that is [1,2,3]triazolo [4,5-d]pyrimidine bearing an amino substituent at position 7 . It belongs to the class of triazolopyridine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Scientific Research Applications
Synthesis and Chemical Properties
1H-1,2,3-Triazolo[4,5-d]pyrimidine derivatives have been synthesized and studied for their novel ring systems and chemical properties. For example, a study by Mozafari et al. (2016) involved the synthesis of several derivatives and investigated their properties using Density Functional Theory (DFT) to understand the regioselectivity of the ring closure, demonstrating the compound's potential in organic chemistry research (Mozafari, S., Shiri, A., Bakavoli, M., Akbarzadeh, M., Saadat, K., & Etemadi, Y., 2016).
Energetic Material Applications
In the field of materials science, specifically in developing energetic materials, 1H-1,2,3-Triazolo[4,5-d]pyrimidine derivatives have shown promise. Zhang et al. (2021) synthesized a novel energetic compound using this derivative, demonstrating its higher decomposition temperature compared to TNT and predicting its potential as a high-energy insensitivity material (Zhang, G., Xiong, H., Yang, P., Lei, C., Hu, W., Cheng, G., & Yang, H., 2021).
Supramolecular Chemistry
In supramolecular chemistry, derivatives of 1H-1,2,3-Triazolo[4,5-d]pyrimidine have been utilized in creating novel structures. Fonari et al. (2004) synthesized novel pyrimidine derivatives and investigated them as ligands for co-crystallization, forming complex 2D and 3D networks through hydrogen bonding, indicating their significance in the development of new supramolecular architectures (Fonari, M., Simonov, Y., Chumakov, Y., Bocelli, G., Ganin, E. V., & Yavolovskii, A. А., 2004).
Safety and Hazards
Properties
IUPAC Name |
sulfuric acid;2H-triazolo[4,5-d]pyrimidine-5,7-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N7.H2O4S/c5-2-1-3(10-11-9-1)8-4(6)7-2;1-5(2,3)4/h(H5,5,6,7,8,9,10,11);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQDKQQCJXLDGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=NNN=C1N=C(N=C2N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N7O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8070334 | |
Record name | 1H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7-diamine, sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8070334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65591-11-9 | |
Record name | 3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7-diamine, sulfate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65591-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7-diamine, sulfate (1:?) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065591119 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7-diamine, sulfate (1:?) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7-diamine, sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8070334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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